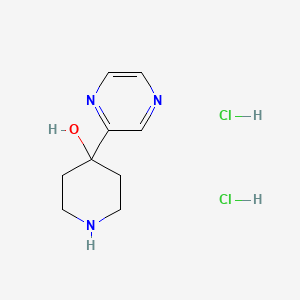
4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound consists of a piperidine ring substituted with a pyrazine moiety at the 2-position and a hydroxyl group at the 4-position, forming a dihydrochloride salt. The presence of both piperidine and pyrazine rings in its structure contributes to its diverse chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Pyrazine Moiety: The pyrazine ring is introduced via nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the piperidine intermediate.
Hydroxylation: The hydroxyl group is introduced at the 4-position of the piperidine ring through oxidation reactions.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the hydroxylated product with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyrazine ring can undergo reduction reactions to form dihydropyrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine or piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of various substituted derivatives with different functional groups.
科学研究应用
4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride involves its interaction with specific molecular targets and pathways. The pyrazine moiety is known to interact with various enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The hydroxyl group may participate in hydrogen bonding, further influencing the compound’s interactions with biological targets.
相似化合物的比较
Similar Compounds
4-(Pyridin-2-yl)piperidin-4-oldihydrochloride: Similar structure but with a pyridine ring instead of a pyrazine ring.
4-(Quinolin-2-yl)piperidin-4-oldihydrochloride: Contains a quinoline ring, offering different biological properties.
4-(Isoquinolin-2-yl)piperidin-4-oldihydrochloride: Features an isoquinoline ring, providing unique chemical and biological activities.
Uniqueness
4-(Pyrazin-2-yl)piperidin-4-oldihydrochloride is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.
属性
分子式 |
C9H15Cl2N3O |
|---|---|
分子量 |
252.14 g/mol |
IUPAC 名称 |
4-pyrazin-2-ylpiperidin-4-ol;dihydrochloride |
InChI |
InChI=1S/C9H13N3O.2ClH/c13-9(1-3-10-4-2-9)8-7-11-5-6-12-8;;/h5-7,10,13H,1-4H2;2*1H |
InChI 键 |
HWTFRCUBCZQPOK-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1(C2=NC=CN=C2)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















